molecular formula C₃₁H₄₉K₂NO₁₂S B1145841 Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-23-0

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt

Cat. No.: B1145841
CAS No.: 75672-23-0
M. Wt: 737.98
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Description

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of the bile salt taurochenodeoxycholic acid. This compound is known for its anti-inflammatory activity and is a metabolite of taurolithocholic acid. It is often used as a reference substance for drug impurities and reagents in scientific research .

Mechanism of Action

Target of Action

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is a derivative of tauroursodeoxycholic acid (TUDCA), which is a taurine conjugate of ursodeoxycholic acid . TUDCA has been shown to have anti-apoptotic and neuroprotective activities . The primary targets of this compound are likely to be similar to those of TUDCA, which include various proteins involved in apoptosis, oxidative stress, mitochondrial protection, and inflammation .

Mode of Action

The compound interacts with its targets to regulate and inhibit the apoptotic cascade, reduce oxidative stress, protect the mitochondria, produce an anti-neuroinflammatory action, and act as a chemical chaperone to maintain the stability and correct folding of proteins .

Biochemical Pathways

The compound affects numerous metabolic pathways that lead to apoptosis . It also plays a role in the unfolded protein response (UPR), which is crucial for maintaining protein homeostasis . Furthermore, it has been found to reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .

Pharmacokinetics

Tudca, a related compound, is known to be highly hydrophilic , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of the compound’s action include the regulation and inhibition of the apoptotic cascade, reduction of oxidative stress, protection of the mitochondria, production of an anti-neuroinflammatory action, and maintenance of the stability and correct folding of proteins . These effects suggest potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases .

Preparation Methods

The synthesis of Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt involves the conjugation of taurochenodeoxycholic acid with glucuronic acid. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the successful formation of the glucuronide derivative. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) to purify the final product .

Chemical Reactions Analysis

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference substance for studying bile acid metabolism and related chemical processes.

    Biology: The compound is used to investigate the role of bile acids in cellular processes and their impact on various biological pathways.

    Medicine: It is studied for its potential therapeutic effects, particularly its anti-inflammatory properties and its role in reducing cholesterol formation in the liver.

    Industry: The compound is used in the development of pharmaceuticals and as a standard for quality control in the production of bile acid derivatives.

Comparison with Similar Compounds

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt is similar to other bile acids such as:

    Taurochenodeoxycholic Acid: A primary bile acid formed by the conjugation of chenodeoxycholic acid with taurine.

    Tauroursodeoxycholic Acid: Known for its neuroprotective and anti-apoptotic activities.

    Chenodeoxycholic Acid: A primary bile acid involved in the emulsification of lipids and reduction of cholesterol formation.

The uniqueness of this compound lies in its glucuronide derivative form, which enhances its solubility and bioavailability, making it a valuable compound for research and therapeutic applications .

Biological Activity

Taurochenodeoxycholic Acid-3-O-β-glucuronide Dipotassium Salt (TUDCA) is a bile acid derivative that has garnered significant attention due to its diverse biological activities, particularly in the context of cellular stress responses and metabolic regulation. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C26H45NO6S
  • Molecular Weight : 499.70 g/mol
  • Density : 1.2±0.1 g/cm³
  • Melting Point : 173-175°C
  • Boiling Point : 496.4°C at 760 mmHg

TUDCA is primarily recognized as an endoplasmic reticulum (ER) stress inhibitor . It exerts its biological effects through several key mechanisms:

  • Inhibition of Apoptosis : TUDCA significantly reduces the expression of pro-apoptotic markers such as caspase-3 and caspase-12, thereby promoting cell survival under stress conditions .
  • Regulation of ERK Pathway : TUDCA inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and survival .
  • Mitophagy Induction : The compound promotes mitophagy, a process that eliminates damaged mitochondria, thus protecting against cell death in neuroblastoma cells .

1. Cytoprotective Effects

TUDCA has been shown to protect various cell types from apoptosis induced by ER stress. For instance, in studies involving vascular smooth muscle cells (VSMCs), TUDCA treatment led to decreased cell viability loss and reduced migration by inhibiting ERK phosphorylation and inducing mitogen-activated protein kinase phosphatase-1 (MKP-1) .

2. Anti-inflammatory Properties

Research indicates that TUDCA can exert anti-inflammatory effects by modulating signaling pathways associated with inflammation. For example, it has been shown to decrease the expression of transforming growth factor-beta (TGF-β) and collagen isoforms in cardiac tissues, suggesting its potential in treating heart diseases related to pressure overload .

3. Metabolic Regulation

TUDCA has been implicated in metabolic processes, particularly in brown adipose tissue where it enhances thyroid hormone activity and glucose metabolism. Studies have demonstrated that TUDCA treatment in high-fat diet-induced models improves glucose tolerance and increases energy expenditure by enhancing deiodinase activity .

Research Findings and Case Studies

Study FocusFindingsReference
Vascular Smooth Muscle CellsTUDCA inhibits VSMC proliferation and migration via ERK pathway modulation
Cardiac FibrosisReduced myocardial fibrosis and collagen deposition with TUDCA treatment
Diabetic NephropathyDecreased blood glucose levels and renal histopathology in db/db mice treated with TUDCA
Metabolic EffectsImproved glucose intolerance and increased energy expenditure in high-fat diet models

Properties

CAS No.

75672-23-0

Molecular Formula

C₃₁H₄₉K₂NO₁₂S

Molecular Weight

737.98

Synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7α)-7-Hydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, β-D-Glucopyranosiduronic Acid Dipotassium Salt_x000B_

Origin of Product

United States

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